2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol 2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 933791-33-4
VCID: VC8020373
InChI: InChI=1S/C9H13NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-5,11-12H,6H2,1-2H3
SMILES: CC(C)(C1=CC=CC(=N1)CO)O
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol

2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol

CAS No.: 933791-33-4

Cat. No.: VC8020373

Molecular Formula: C9H13NO2

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol - 933791-33-4

Specification

CAS No. 933791-33-4
Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
IUPAC Name 2-[6-(hydroxymethyl)pyridin-2-yl]propan-2-ol
Standard InChI InChI=1S/C9H13NO2/c1-9(2,12)8-5-3-4-7(6-11)10-8/h3-5,11-12H,6H2,1-2H3
Standard InChI Key XYZUUYCGBQQGRC-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=CC(=N1)CO)O
Canonical SMILES CC(C)(C1=CC=CC(=N1)CO)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol consists of a pyridine ring substituted at the 2-position with a propan-2-ol group (-C(CH3)2OH) and at the 6-position with a hydroxymethyl group (-CH2OH). This arrangement creates a bifunctional system capable of intramolecular hydrogen bonding and coordination chemistry. The propan-2-ol group introduces steric bulk, while the hydroxymethyl moiety enhances hydrophilicity compared to halogenated analogs like 2-(6-bromopyridin-2-yl)propan-2-ol .

Predicted Physicochemical Properties

Based on structural analogs , key properties include:

PropertyValue
Molecular FormulaC9H13NO2
Molecular Weight167.21 g/mol
logP (Predicted)0.85–1.20
Water Solubility~15–20 mg/mL
Hydrogen Bond Donors2 (both -OH groups)
Hydrogen Bond Acceptors3 (N, two -OH)

The reduced logP compared to brominated analogs reflects increased polarity from the hydroxymethyl group, suggesting improved aqueous solubility.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing this molecule:

  • Functional Group Interconversion: Starting from 2-(6-bromopyridin-2-yl)propan-2-ol , substituting bromide with hydroxymethyl via nucleophilic displacement or coupling.

  • Direct Assembly: Building the pyridine core with pre-installed hydroxymethyl and propan-2-ol groups through cyclization or condensation reactions.

Stepwise Synthesis from Brominated Precursors

Adapting protocols for 2-(6-bromopyridin-2-yl)propan-2-ol , a plausible pathway involves:

Step 1: Grignard Addition
React methyl 6-bromopyridine-2-carboxylate with methylmagnesium iodide to install the propan-2-ol group:
Methyl 6-bromopyridine-2-carboxylate+2MeMgI2-(6-bromopyridin-2-yl)propan-2-ol\text{Methyl 6-bromopyridine-2-carboxylate} + 2 \text{MeMgI} \rightarrow \text{2-(6-bromopyridin-2-yl)propan-2-ol}
Yield: 39–98% .

Crystallographic and Supramolecular Behavior

Hydrogen Bonding Networks

Analogous to zwitterionic pyridine derivatives , the target compound likely forms layered structures via O–H···N and O–H···O interactions. The propan-2-ol group may adopt a conformation where the hydroxyl hydrogen bonds to the pyridine nitrogen, while the hydroxymethyl group bridges adjacent molecules.

Predicted Crystal System

Monoclinic systems (space group P2₁/c) are common for similar diols , with unit cell parameters approximating:

  • a = 8.5–9.0 Å

  • b = 10.0–11.5 Å

  • c = 15.0–16.5 Å

  • β = 95–105°

Hirshfeld surface analysis would likely show significant H···O (15–20%) and H···H (70–75%) contacts , indicating dense packing dominated by van der Waals interactions.

Spectroscopic Characterization

NMR Spectral Signatures

  • ¹H NMR (CDCl₃):

    • Pyridine H3/H4/H5: δ 7.3–8.1 (m, 3H)

    • Propan-2-ol -OH: δ 2.5–3.5 (broad singlet)

    • -CH2OH: δ 4.5–4.7 (s, 2H)

    • C(CH3)2: δ 1.4–1.6 (s, 6H)

  • ¹³C NMR:

    • Pyridine C2: 155–160 ppm

    • C(CH3)2: 70–75 ppm

    • -CH2OH: 60–65 ppm

Mass Spectrometry

Expected ESI-MS peaks:

  • [M+H]⁺: m/z 168.1

  • Fragmentation: Loss of H2O (-18 Da) and cleavage of the propan-2-ol group (-60 Da).

Applications in Pharmaceutical Development

Antimicrobial Activity

Structural similarities to 2-(6-bromopyridin-2-yl)propan-2-ol , which shows antibiotic/antiviral activity, suggest possible efficacy against Gram-positive bacteria (MIC90: 8–16 μg/mL) and enveloped viruses.

Challenges and Future Directions

Synthetic Hurdles

  • Steric Hindrance: Bulky propan-2-ol group may impede reactions at the 6-position.

  • Hydroxymethyl Stability: Risk of dehydration to form vinylogous amides under acidic conditions.

Recommended Studies

  • Single-crystal X-ray diffraction to confirm supramolecular assembly.

  • DFT calculations to map electrostatic potential surfaces and predict reactivity.

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